[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of “[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate” is unique and contributes to its potential applications in scientific research . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” contribute to its potential applications in scientific research . The compound has a molecular weight of 402.5 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been studied in the context of synthesizing fluorinated pyrrole derivatives. For instance, alkyl 2-(2-fluoro-anilino)-2-oxo-acetates undergo reactions to produce fluorophenyl pyrroles, demonstrating its utility in complex organic synthesis (Yavari, Nasiri, & Djahaniani, 2005).
Pharmaceutical Applications
- The biotransformation of certain pharmaceutical agents involves compounds structurally similar to [2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate. These processes are significant in understanding the metabolic pathways of drugs (Rehmel et al., 2006).
Crystallographic Studies
- There are instances of crystal structure analysis involving similar fluorophenyl compounds, which helps in understanding the molecular configuration and interactions in such compounds (Burns & Hagaman, 1993).
Material Science and Electrochemistry
- Fluorophenyl acetates, similar to this compound, are used in the development of lithium-ion battery technology. Their modified versions have been shown to improve the performance of batteries, indicating potential applications in energy storage technologies (Li et al., 2014).
Antimicrobial Research
- Derivatives of compounds similar to this compound have been synthesized and evaluated for their antimicrobial properties, showing potential as therapeutic agents (Parikh & Joshi, 2014).
Safety and Hazards
Properties
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c1-12(22)20-15-5-7-16(8-6-15)21-17(23)11-25-18(24)10-13-3-2-4-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXIPPLMDAKRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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